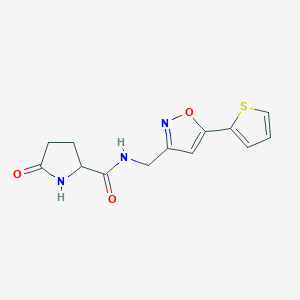

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-12-4-3-9(15-12)13(18)14-7-8-6-10(19-16-8)11-2-1-5-20-11/h1-2,5-6,9H,3-4,7H2,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPHEUQEEGTASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.

Introduction of the Thiophene Ring: The thiophene ring can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.

Isoxazole Derivatives: Isoxazole-containing compounds are known for their therapeutic potential and are used in the synthesis of various drugs.

Uniqueness

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its combination of three distinct functional groups, which may confer unique biological and chemical properties not found in simpler analogs.

Biological Activity

The compound 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.31 g/mol. The structure consists of a pyrrolidine ring, an isoxazole moiety, and a thiophene substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. The compound was evaluated against A549 human lung adenocarcinoma cells using an MTT assay, revealing a structure-dependent cytotoxic effect.

Key Findings:

- Cytotoxicity : The compound reduced the viability of A549 cells significantly when compared to control treatments, indicating potent anticancer activity.

- Selectivity : Notably, the compound exhibited low cytotoxicity towards non-cancerous HSAEC-1 KT cells, suggesting a selective action against cancer cells.

- Mechanism of Action : The presence of specific functional groups such as free amino groups was linked to enhanced anticancer activity, highlighting the importance of structural features in drug design.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties against multidrug-resistant pathogens.

Research Insights:

- Pathogen Resistance : The compound was tested against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. It demonstrated significant antimicrobial efficacy.

- Broader Spectrum : The antimicrobial activity extended to other resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent.

Data Summary

The following table summarizes the biological activities observed for this compound:

Case Studies

- Anticancer Case Study : In a study involving various 5-oxopyrrolidine derivatives, compounds bearing thiophene and isoxazole exhibited the highest anticancer activity against A549 cells, with IC50 values significantly lower than standard chemotherapeutics like cisplatin.

- Antimicrobial Case Study : Another research highlighted the effectiveness of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating infections caused by resistant bacteria.

Q & A

Q. What are the optimal synthetic routes for 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Isoxazole ring formation : Cycloaddition between nitrile oxides and dipolarophiles (e.g., thiophene derivatives) under mild conditions (RT, THF) .

- Coupling reactions : Amide bond formation using reagents like EDC/HOBt in DMF at 0°C to RT, achieving yields of 80–85% .

- Key controls : Optimize temperature, solvent polarity, and reaction time to minimize side products. Monitor intermediates via HPLC and NMR .

Q. How can researchers confirm the molecular structure and purity of 5-oxo-N-…carboxamide?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for pyrrolidine, isoxazole, and thiophene protons (e.g., δ 6.8–7.2 ppm for thiophene) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 330.3) .

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement and validate with R-factor < 0.05 .

Q. What are the known pharmacological targets of this compound, and which assays are used to validate these interactions?

- Methodological Answer :

- Targets : Enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to isoxazole and pyrrolidine motifs .

- Assays :

- Enzyme inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., ATPase activity) .

- Receptor binding : Radioligand displacement assays using HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies for this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., thiophene vs. furan) to isolate activity contributors .

- Computational docking : Use AutoDock Vina to predict binding modes and compare with experimental IC50 values .

- In vitro validation : Replicate assays under standardized conditions (pH, temperature) to eliminate variability .

Q. What methodologies are employed to optimize the pharmacokinetic profile of 5-oxo-N-…carboxamide?

- Methodological Answer :

- Solubility enhancement : Synthesize prodrugs (e.g., ester derivatives) or use co-solvents (PEG 400) .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; modify vulnerable groups (e.g., replace labile esters) .

Q. What experimental strategies address low synthetic yields or reproducibility issues in multi-step synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Screen variables (catalyst loading, solvent) via fractional factorial design .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H2O) .

Q. How can computational methods elucidate the mechanistic pathways of this compound’s biological activity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformers .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for covalent binding to cysteine residues .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.